Benzenetriol, methyl-

描述

The compound of interest, "Benzenetriol, methyl-", refers to a class of organic compounds that are derivatives of benzene with three hydroxyl groups (triol) and one or more methyl groups attached to the benzene ring. These compounds are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of methyl-substituted benzene derivatives can be complex, involving multiple steps and various reagents. For instance, the total synthesis of a biologically active compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . This demonstrates the intricacies involved in the synthesis of such compounds, which often require careful control of reaction conditions and regioselectivity.

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial in determining their properties and reactivity. For example, the structure of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was elucidated using UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction . Theoretical calculations using density functional theory (DFT) were also performed to predict the vibrational frequencies and absorption spectrum, which showed good agreement with experimental data. Similarly, the crystal structure of 1,4-Bis(1H-1,2,4-triazol-1-methyl)benzene was determined by single-crystal X-ray diffraction, revealing a symmetry center at the center of the phenyl ring and a significant dihedral angle between the planes of triazole and phenyl rings .

Chemical Reactions Analysis

The reactivity of methyl-substituted benzene derivatives can be influenced by the presence of functional groups and the overall molecular structure. For instance, the methylation of arenes, such as benzene, is a key step in the production of hydrocarbons from methanol over acidic zeolites, as studied in the methylation kinetics of benzene in H-ZSM-5 . The study found that the zeolite's role is to provide the acidic proton and create a polar environment for the reaction, with the surrounding methanol molecules influencing the reaction kinetics.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are affected by their molecular structure and substituents. Methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene were found to form stable amorphous glasses with glass-transition temperatures around 50 °C, indicating the influence of the methyl substituent on the formation of the glassy state . Additionally, the electronic and excited state properties of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol were investigated in different solvent atmospheres, revealing the compound's band gap energies, reactive sites, and intra- and intermolecular interactions .

科学研究应用

1. Catalysis in Petrochemical Processes

Methylated benzenetriol, particularly in the context of benzene methylation, plays a critical role in petrochemical processes. The kinetics of benzene methylation by methanol over acidic zeolites like H-ZSM-5 and H-beta have been studied to understand the influence of catalyst topology on reaction rates. This research provides insight into the molecular effects that contribute to differences in methylation rates between various catalysts, emphasizing the role of methylated benzenetriol in enhancing petrochemical catalysis processes (J. V. D. Mynsbrugge et al., 2012).

2. Environmental and Occupational Health Studies

Studies have explored the role of benzene metabolites, including 1,2,4-benzenetriol, in affecting DNA methylation and histone acetylation, particularly in the context of environmental and occupational health. These metabolites have been found to play a role in altering DNA methylation levels in specific genes, which could explain the mechanisms of benzene's hematotoxicity, a significant concern in occupational health (Chun‐Hong Yu et al., 2018).

3. Epigenetic Research

Research on benzene metabolites, including 1,2,4-benzenetriol, has contributed significantly to our understanding of epigenetic changes. These studies have shown how exposure to these metabolites can change DNA methylation patterns in various genes, providing insights into the broader field of epigenetics and its implications in health and disease (Xiao-Fei Li et al., 2012).

4. Chemical Synthesis and Industrial Applications

Further research has focused on synthesizing methylated benzenetriol through various routes, evaluating their yield and industrial feasibility. These studies not only enhance our understanding of chemical synthesis processes but also assess the potential industrial applications of methylated benzenetriol in fields such as medicine and dye manufacturing (W. Jianlong, 2007).

安全和危害

未来方向

The future directions of research on benzenetriols could involve exploring novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis, and computations .

属性

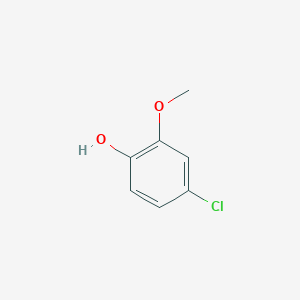

IUPAC Name |

4-methylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZREHARUPHHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223953 | |

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenetriol, methyl- | |

CAS RN |

3955-29-1, 73684-67-0 | |

| Record name | 4-Methyl-1,2,3-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenetriol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)